molecular formula C19H16FN5O3 B2887331 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941916-92-3

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2887331
CAS No.: 941916-92-3
M. Wt: 381.367
InChI Key: GPOUSRMKAAWTRO-UHFFFAOYSA-N
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Description

2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound, with its intricate structure featuring multiple functional groups, exhibits significant potential in both chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide typically involves a multi-step reaction process. This process often begins with the preparation of the core imidazo[2,1-c][1,2,4]triazin ring system, which is then further functionalized to incorporate the phenyl and fluorophenyl groups. Key reagents in these reactions may include anhydrous solvents, strong bases, and various catalysts to facilitate the formation of desired bonds.

Industrial Production Methods

Industrial synthesis of this compound, though less documented, would likely employ similar reaction schemes but on a larger scale. Optimization of reaction conditions such as temperature, pressure, and concentration of reagents would be crucial to maximize yield and purity. Automation and continuous flow techniques could also be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to form more complex structures.

  • Reduction: Reduction reactions can alter the oxidation state of certain functional groups.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, leading to various derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Conditions often involve controlled temperatures, inert atmospheres (such as nitrogen or argon), and anhydrous environments to prevent side reactions.

Major Products Formed

The major products formed depend on the specific reaction and conditions employed. For instance, oxidation may yield higher-order ketones or carboxylic acids, while reduction could result in the corresponding alcohols or amines.

Scientific Research Applications

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide is valuable in various research domains:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.

  • Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: May serve as a precursor or intermediate in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, altering their function or activity. Pathways involved might include inhibition of enzymatic reactions or modulation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Compared to other imidazo[2,1-c][1,2,4]triazin derivatives, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique functional groups and fluorinated phenyl ring. Similar compounds, such as 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide, lack the fluorine substitution, which can significantly impact their chemical properties and biological activity. The presence of the fluorine atom can enhance binding affinity to molecular targets and increase metabolic stability.

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c20-13-6-8-14(9-7-13)21-16(26)12-25-18(28)17(27)24-11-10-23(19(24)22-25)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOUSRMKAAWTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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